molecular formula C19H18N2O3S2 B14940962 ethyl (5Z)-4-oxo-2-(phenylamino)-5-{[(thiophen-2-ylmethyl)amino]methylidene}-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-4-oxo-2-(phenylamino)-5-{[(thiophen-2-ylmethyl)amino]methylidene}-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B14940962
M. Wt: 386.5 g/mol
InChI Key: PUPLOALOFAHWBL-UHFFFAOYSA-N
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Description

ETHYL 2-ANILINO-4-OXO-5-{(Z)-1-[(2-THIENYLMETHYL)AMINO]METHYLIDENE}-3(4H)-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes an anilino group, a thiophene ring, and an ethyl ester. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-ANILINO-4-OXO-5-{(Z)-1-[(2-THIENYLMETHYL)AMINO]METHYLIDENE}-3(4H)-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of an aniline derivative with a thiophene carboxylate under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and efficiency. Industrial production may also involve purification steps like recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-ANILINO-4-OXO-5-{(Z)-1-[(2-THIENYLMETHYL)AMINO]METHYLIDENE}-3(4H)-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

ETHYL 2-ANILINO-4-OXO-5-{(Z)-1-[(2-THIENYLMETHYL)AMINO]METHYLIDENE}-3(4H)-THIOPHENECARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-ANILINO-4-OXO-5-{(Z)-1-[(2-THIENYLMETHYL)AMINO]METHYLIDENE}-3(4H)-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-ANILINO-4-OXO-4,5-DIHYDROFURAN-3-CARBOXYLATE: Shares a similar core structure but differs in the ring system.

    ETHYL 2-ANILINO-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE: Similar thiophene ring but with different substituents.

Uniqueness

ETHYL 2-ANILINO-4-OXO-5-{(Z)-1-[(2-THIENYLMETHYL)AMINO]METHYLIDENE}-3(4H)-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups and the presence of the thiophene ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H18N2O3S2

Molecular Weight

386.5 g/mol

IUPAC Name

ethyl 2-anilino-4-hydroxy-5-(thiophen-2-ylmethyliminomethyl)thiophene-3-carboxylate

InChI

InChI=1S/C19H18N2O3S2/c1-2-24-19(23)16-17(22)15(12-20-11-14-9-6-10-25-14)26-18(16)21-13-7-4-3-5-8-13/h3-10,12,21-22H,2,11H2,1H3

InChI Key

PUPLOALOFAHWBL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1O)C=NCC2=CC=CS2)NC3=CC=CC=C3

Origin of Product

United States

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